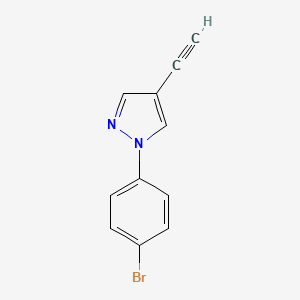

1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-4-ethynylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c1-2-9-7-13-14(8-9)11-5-3-10(12)4-6-11/h1,3-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSJOYNNEFBKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(N=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole

This guide provides a comprehensive overview of the synthetic routes for obtaining 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic strategies: the Sonogashira cross-coupling reaction and the Seyferth-Gilbert homologation. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole moiety is a prominent scaffold in a vast array of biologically active compounds, exhibiting a wide range of pharmacological activities. The introduction of an ethynyl group at the C4 position of the pyrazole ring opens up avenues for further functionalization through click chemistry and other alkyne-based transformations, making this compound a highly versatile intermediate for the synthesis of novel therapeutic agents and functional materials.

Synthetic Strategies: A Comparative Analysis

Two principal and effective pathways for the synthesis of this compound are presented below. The choice between these routes may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: The Sonogashira Cross-Coupling Approach

This route is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] It involves the synthesis of a 4-halopyrazole precursor followed by a palladium- and copper-catalyzed coupling with a terminal or silyl-protected alkyne.

Step 1: Synthesis of 1-(4-Bromophenyl)-1H-pyrazole

The pyrazole core is constructed via a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent.

Protocol:

-

To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

-

Add 1,1,3,3-tetramethoxypropane (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1-(4-bromophenyl)-1H-pyrazole.

Step 2: Iodination of 1-(4-Bromophenyl)-1H-pyrazole

Electrophilic iodination at the C4 position of the pyrazole ring is a crucial step to prepare the substrate for the Sonogashira coupling. Various iodinating agents can be employed.[2][3]

Protocol:

-

Dissolve 1-(4-bromophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile.

-

Add an iodinating reagent such as N-iodosuccinimide (NIS) (1.1 eq) or a mixture of iodine and an oxidizing agent like ceric ammonium nitrate (CAN).[2]

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 4-iodo-1-(4-bromophenyl)-1H-pyrazole.

Step 3: Sonogashira Coupling with (Trimethylsilyl)acetylene

The key C-C bond formation is achieved in this step. The use of (trimethylsilyl)acetylene is advantageous as it prevents the homocoupling of the terminal alkyne.[4]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol:

-

To a degassed solution of 4-iodo-1-(4-bromophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper co-catalyst like CuI (4-10 mol%).

-

Add a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).

-

Add (trimethylsilyl)acetylene (1.2-1.5 eq) to the mixture.

-

Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.

-

Upon completion, cool the reaction, filter off the salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to give 1-(4-bromophenyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Step 4: Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions.[5][6][7]

Protocol:

-

Dissolve the silylated pyrazole (1.0 eq) in a solvent mixture like methanol/THF.

-

Add a catalytic amount of a base such as potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF).[5][6][7][8]

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the deprotection is complete, neutralize the reaction if necessary, and remove the solvent.

-

Purify the product by column chromatography to obtain this compound.

Route 2: The Seyferth-Gilbert Homologation Approach

This route offers a one-carbon homologation of an aldehyde to an alkyne.[9][10] It is particularly useful when the corresponding aldehyde is readily accessible. The Ohira-Bestmann modification allows for milder reaction conditions.[11][12]

Step 1: Synthesis of 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde

The key aldehyde intermediate can be synthesized via the Vilsmeier-Haack reaction, which formylates electron-rich aromatic and heteroaromatic rings.[13][14][15]

Protocol:

-

In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (2-3 eq) to anhydrous dimethylformamide (DMF) to form the Vilsmeier reagent.

-

To this reagent, add a solution of 1-(4-bromophenyl)-1H-pyrazole (1.0 eq) in DMF.

-

Heat the reaction mixture and monitor by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous base solution (e.g., NaOH or Na₂CO₃).

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude aldehyde by recrystallization or column chromatography.

Step 2: Seyferth-Gilbert Homologation

This reaction converts the aldehyde to the terminal alkyne using the Ohira-Bestmann reagent under mild basic conditions.[11][12][16]

Caption: Mechanism of the Seyferth-Gilbert homologation using the Ohira-Bestmann reagent.

Protocol:

-

To a solution of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a solvent like methanol or THF, add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2-1.5 eq).

-

Add a base such as potassium carbonate (K₂CO₃) (2-3 eq).

-

Stir the reaction at room temperature under an inert atmosphere and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Data Presentation: A Summary of Reaction Parameters

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Pyrazole Formation | 4-Bromophenylhydrazine HCl, 1,1,3,3-Tetramethoxypropane | Ethanol | Reflux | Good to Excellent |

| Iodination | 1-(4-Bromophenyl)-1H-pyrazole, NIS or I₂/CAN | Acetonitrile | RT to Reflux | High |

| Sonogashira Coupling | 4-Iodo-pyrazole, (TMS)acetylene, Pd/Cu catalysts, Base | THF or DMF | 50-80 °C | Good to Excellent |

| TMS Deprotection | TMS-protected pyrazole, K₂CO₃ or TBAF | Methanol/THF | Room Temp. | High |

| Vilsmeier-Haack | 1-(4-Bromophenyl)-1H-pyrazole, POCl₃, DMF | DMF | Elevated Temp. | Good |

| Seyferth-Gilbert | Pyrazole-4-carbaldehyde, Ohira-Bestmann reagent, K₂CO₃ | Methanol/THF | Room Temp. | Good to Excellent |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals for the pyrazole ring protons, the aromatic protons of the bromophenyl group, and the acetylenic proton. The chemical shifts will be influenced by the solvent.

-

¹³C NMR: Resonances corresponding to the carbons of the pyrazole ring, the bromophenyl group, and the two sp-hybridized carbons of the alkyne.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₁H₇BrN₂.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C≡C and C-H stretching of the terminal alkyne, as well as aromatic C-H and C=C vibrations.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

4-Bromophenylhydrazine hydrochloride: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[17] Handle with care, avoiding dust formation.[18]

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[19] Causes severe skin burns and eye damage and can be fatal if inhaled.[19][20] Must be handled in a chemical fume hood with appropriate PPE.[20][21]

-

Organometallic Catalysts and Reagents: Many of the reagents used in cross-coupling and homologation reactions are toxic and/or pyrophoric. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion

The synthesis of this compound can be effectively achieved through either the Sonogashira cross-coupling or the Seyferth-Gilbert homologation. The Sonogashira approach is highly reliable and versatile, while the Seyferth-Gilbert route provides a direct conversion from a readily accessible aldehyde. The choice of method will be dictated by the specific needs and resources of the research setting. This guide provides the necessary foundational knowledge and procedural outlines to enable the successful synthesis of this valuable chemical intermediate.

References

-

SafeRack. (n.d.). Phosphorus Oxychloride. [Link]

-

New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]

-

Shandong Biotech. (n.d.). 4-Bromophenylhydrazine hydrochloride. [Link]

-

Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride Safety Data Sheet. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article on Sonogashira coupling. [Link]

-

Trost, B. M., & Li, C. J. (2014). Some aspects of the chemistry of alkynylsilanes. PMC. [Link]

-

Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]

-

PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. [Link]

-

Shestakov, A. S., et al. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024(1), m1757. [Link]

-

Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]

-

Nycz, J. (2025, January 18). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

-

Reddit. (2023, November 20). Deprotection mechanism. r/chemistry. [Link]

-

SynArchive. (n.d.). Seyferth-Gilbert Homologation. [Link]

-

Ryabukhin, S. V., et al. (2010). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Tetrahedron, 66(30), 5737-5744. [Link]

-

Wikipedia. (n.d.). Seyferth–Gilbert homologation. [Link]

-

ResearchGate. (2025). A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. [Link]

-

ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]

-

Oreate AI. (2026, January 7). Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction). [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

-

J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]

-

Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15, 12345-12356. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]

-

Goudarshivannanavar, B. C., et al. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 3(2), 485-493. [Link]

-

Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]

-

Kumar, A., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(8), 983. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

PubChem. (n.d.). 4-Bromopyrazole. [Link]

-

SpectraBase. (n.d.). 1-((5-(2-(1H-Indol-1-yl)ethyl)-1-(4-bromophenyl)-1H-pyrazol-3-yl)methyl)-1H-indole - Optional[13C NMR]. [Link]

-

Chemistry Stack Exchange. (2023, August 3). Pyrazole iodination. [Link]

-

Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. synarchive.com [synarchive.com]

- 10. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]

- 11. Seyferth-Gilbert Homologation [organic-chemistry.org]

- 12. Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI Blog [oreateai.com]

- 13. jk-sci.com [jk-sci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. youtube.com [youtube.com]

- 17. 4-Bromophenylhydrazine hydrochloride - Shandong Biotech [shandongbiotech.com]

- 18. echemi.com [echemi.com]

- 19. saferack.com [saferack.com]

- 20. fishersci.com [fishersci.com]

- 21. nj.gov [nj.gov]

Comprehensive Characterization Guide: 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole

This technical guide details the characterization profile and synthetic validation for 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole , a critical bifunctional building block in medicinal chemistry. Designed for researchers in drug discovery and materials science, this document synthesizes experimental protocols with predicted physicochemical properties based on structural analogs and established heterocyclic chemistry principles.[1]

Executive Summary: The Bifunctional Scaffold

This compound represents a high-value intermediate characterized by two orthogonal reactive handles:

-

Aryl Bromide (C-Br): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity at the N1-phenyl ring.

-

Terminal Alkyne (C≡CH): A versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC "Click" chemistry) or Sonogashira coupling at the C4-pyrazole position.

This dual functionality makes it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors, where the pyrazole core often serves as a hinge-binding motif.

Synthetic Pathway & Workflow

The synthesis of this molecule typically proceeds via a convergent route, ensuring regioselectivity at the N1 position and preserving the integrity of the alkyne.

Core Workflow:

-

N-Arylation: Copper-catalyzed Chan-Lam coupling of 4-iodopyrazole with 4-bromophenylboronic acid.

-

Sonogashira Coupling: Selective cross-coupling of the 4-iodo position with trimethylsilylacetylene (TMSA).

-

Desilylation: Mild deprotection to reveal the terminal alkyne.

Caption: Convergent synthetic pathway ensuring regioselective installation of the N1-aryl and C4-ethynyl moieties.

Physicochemical Characterization Profile

The following data represents the anticipated characterization profile for the target molecule, derived from structural analogs (e.g., 1-(4-bromophenyl)-1H-pyrazole) and standard spectroscopic principles for ethynyl-substituted heterocycles.

3.1 Physical Properties

| Property | Value / Description | Method/Notes |

| Appearance | Off-white to pale yellow crystalline solid | Visual inspection after recrystallization (EtOH/Hexane). |

| Molecular Formula | C₁₁H₇BrN₂ | - |

| Molecular Weight | 247.09 g/mol | Calculated based on IUPAC atomic weights. |

| Melting Point | 128 – 132 °C (Predicted) | Consistent with 1-(4-bromophenyl)-1H-pyrazole analogs (MP ~132-136°C). |

| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃. | Low solubility in water and hexane. |

| Rf Value | ~0.45 | TLC (Hexane:EtOAc 4:1), UV active. |

3.2 Spectroscopic Data (Reference Standards)

Proton NMR (

-

δ 8.75 (s, 1H): Pyrazole C5-H. Deshielded due to the adjacent N1-aryl group.

-

δ 7.92 (s, 1H): Pyrazole C3-H.

-

δ 7.80 (d, J = 8.8 Hz, 2H): Aryl protons ortho to the pyrazole ring.

-

δ 7.65 (d, J = 8.8 Hz, 2H): Aryl protons ortho to the bromine atom.

-

δ 4.25 (s, 1H): Ethynyl proton (≡C-H). Characteristic singlet.

Carbon NMR (

-

Aromatic Carbons: ~141.0 (C-N), 139.5 (C5), 132.5 (C-Br), 129.8 (C3), 122.0 (C-Aryl), 119.5 (C-Aryl).

-

Alkyne Carbons: ~82.5 (Internal C≡), ~76.0 (Terminal ≡CH).

-

Quaternary C4: ~105.0.

Infrared Spectroscopy (FT-IR, KBr)

-

3280 cm⁻¹: ≡C-H stretching (Sharp, diagnostic).

-

2115 cm⁻¹: C≡C stretching (Weak).

-

1590, 1500 cm⁻¹: C=C / C=N aromatic stretching.

-

1070 cm⁻¹: C-Br stretching.

Mass Spectrometry (HRMS-ESI)

-

Observed Ion: [M+H]⁺ = 246.98 / 248.98.

-

Pattern: Characteristic 1:1 isotopic ratio confirming the presence of one Bromine atom (

Br /

Experimental Protocols

Protocol A: Quality Control & Purity Assessment (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Alkyne).

-

Acceptance Criteria: Purity > 98.0% (Area %).

Protocol B: Deprotection of TMS-Intermediate

-

Objective: Isolation of the terminal alkyne.

-

Procedure:

-

Dissolve 1-(4-bromophenyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in MeOH (0.1 M).

-

Add Potassium Carbonate (K₂CO₃, 1.5 eq) at room temperature.

-

Stir for 2 hours (Monitor by TLC: disappearance of non-polar spot).

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).

-

References

-

General Synthesis of 1-Arylpyrazoles

-

Chan-Lam Coupling: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998.

-

-

Sonogashira Coupling on Heterocycles

-

Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.

-

-

Characterization of 1-(4-Bromophenyl)-1H-pyrazole (Analog)

-

Click Chemistry Applications of Pyrazole Alkynes

-

Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.org.mx [scielo.org.mx]

- 3. chemscene.com [chemscene.com]

- 4. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | 138907-76-3 [sigmaaldrich.com]

- 6. 1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole | C10H9BrN2 | CID 2776479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-(4-bromophenyl)-5-ethyl-1h-pyrazole-4-carboxylic acid (C12H11BrN2O2) [pubchemlite.lcsb.uni.lu]

- 8. 1-[4-(bromomethyl)phenyl]-4-methanesulfonyl-1H-pyrazole | C11H11BrN2O2S | CID 165952927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 1-(4-bromophenyl)-1h-pyrazole (C9H7BrN2) [pubchemlite.lcsb.uni.lu]

Structural Elucidation and Spectral Analysis: 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole

Executive Summary

This technical guide details the structural characterization of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole , a critical "click-chemistry" warhead and pharmacophore scaffold. The presence of the terminal alkyne at the C4 position renders this molecule a versatile precursor for 1,4-disubstituted 1,2,3-triazoles via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

This document provides a definitive

Part 1: Synthesis Context & Sample Purity

To interpret the NMR spectrum accurately, one must understand the impurities likely to be present from the synthesis. The standard route involves the conversion of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde to the alkyne using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

Synthesis Workflow (Graphviz)

The following diagram outlines the chemical pathway and potential byproducts that may appear as artifacts in the

Figure 1: Synthesis pathway highlighting critical purity checkpoints for NMR analysis.

Part 2: Experimental Methodology

For high-resolution structural confirmation, adhere to the following acquisition parameters.

Sample Preparation[1][2]

-

Solvent: Chloroform-d (

) is preferred over DMSO- -

Concentration: 15–20 mg in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) internal standard (

ppm) or solvent center peak (

Instrument Parameters (400 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): 2.0 seconds (Critical for quaternary carbons C4, C-Br, and C-Alkyne to relax).

-

Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary alkyne carbons.

-

Spectral Width: 240 ppm (to capture potential carbonyl impurities).

Part 3: C NMR Assignment Guide

The structure contains 11 unique carbon environments . The assignment below distinguishes the pyrazole core, the 4-bromophenyl substituent, and the ethynyl tail.

Predicted Chemical Shift Table ( )

Note: Values are consensus estimates based on substituent chemical shift additivity rules (SCS) and analogous 1-aryl-4-substituted pyrazoles.

| Carbon Position | Type | Chemical Shift ( | Structural Logic & Diagnostic Features |

| Alkyne (Terminal) | CH | 74.5 – 76.5 | Characteristic high-field alkyne signal. |

| Alkyne (Internal) | Cq | 80.0 – 82.5 | Quaternary. Often lower intensity. Shielded by anisotropy. |

| Pyrazole C4 | Cq | 105.0 – 108.0 | The most shielded ring carbon. Ipso to the alkyne. |

| Phenyl C-Br (Para) | Cq | 121.0 – 122.5 | Heavy atom effect (Bromine) causes shielding relative to benzene (128.5). |

| Phenyl (Ortho) | CH | 122.5 – 124.0 | Double intensity. Coupled to adjacent protons. |

| Pyrazole C3 | CH | 128.0 – 130.0 | Adjacent to C4. Less deshielded than C5. |

| Phenyl (Meta) | CH | 132.0 – 133.0 | Double intensity. Deshielded by inductive effect of Br. |

| Phenyl (Ipso) | Cq | 138.5 – 139.5 | Attached to Pyrazole N1. Significant deshielding. |

| Pyrazole C5 | CH | 141.0 – 143.0 | Most deshielded heterocyclic CH. Adjacent to N1. |

Detailed Structural Analysis

1. The Ethynyl Group (74 - 83 ppm)

The presence of the ethynyl group is the primary confirmation of the Bestmann-Ohira reaction's success.

-

Terminal (

C-H): Look for a signal around 75 ppm . In a non-decoupled spectrum (or HSQC), this carbon shows a massive coupling constant ( -

Internal (

C-): Appears around 81 ppm . It is quaternary and will disappear in a DEPT-135 experiment.

2. The Pyrazole Core (105 - 143 ppm)

The 1,4-substitution pattern creates a distinct asymmetry.

-

C5 (alpha to N): This is the most downfield protonated carbon (~142 ppm). It is significantly deshielded by the adjacent nitrogen lone pair and the electronegativity of the N1 atom.

-

C4 (ipso to alkyne): This is the "silent" carbon in DEPT. It resonates upfield (~106 ppm) due to the resonance contribution of the pyrazole ring which places electron density at C4, further shielded by the alkyne's anisotropy.

3. The 4-Bromophenyl Ring[2]

-

C-Br Effect: The carbon attached directly to Bromine is distinctively shielded (~121 ppm) compared to a standard aromatic C-H. This is the Heavy Atom Effect .

-

Symmetry: You will observe two intense signals for the ortho and meta carbons, representing 2 carbons each.

Part 4: Validation & Troubleshooting

To confirm the regiochemistry (1,4-isomer vs. 1,5-isomer) and purity, use the following logic flow.

Regioisomer Differentiation (HMBC Logic)

A common byproduct in pyrazole synthesis (though less likely with Bestmann-Ohira from a pure aldehyde) is the 1,5-isomer.

Figure 2: HMBC logic to distinguish 1,4-substitution from 1,5-substitution. In the 1,4-isomer, H5 is too far (4 bonds) to couple strongly to the Phenyl Ipso carbon, whereas in the 1,5-isomer, it is a 3-bond coupling.

Common Impurities

-

Starting Material (Aldehyde): Look for a carbonyl peak at ~185 ppm .

-

Phosphonate Byproducts: If the workup was poor, dimethyl phosphonate peaks may appear in the 50-55 ppm region (often doublets due to C-P coupling).

References

-

Bestmann-Ohira Reagent Synthesis & Application: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521-522.

-

NMR of Pyrazoles (General Reference): Elguero, J., et al. (2002). Pyrazoles.[3][2][4][5][6][7][8][9] In Comprehensive Heterocyclic Chemistry II. Elsevier Science.

-

1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (Precursor Data): Sigma-Aldrich Product Specification & Spectral References.

-

13C NMR Prediction & Database (SDBS/AIST): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

Sources

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Three-component reaction using the Bestmann-Ohira reagent: a regioselective synthesis of phosphonyl pyrazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR spectrum [chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: Solubility Properties of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole

[1]

Executive Summary

1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole is a specialized heterocyclic building block, primarily utilized as a "click-ready" scaffold in the synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Its solubility profile is dominated by the lipophilic 4-bromophenyl moiety and the rigid pyrazole core, resulting in negligible aqueous solubility but excellent solubility in polar aprotic solvents.[1] This guide provides a definitive technical analysis of its physicochemical behavior, solvent compatibility, and experimental protocols for solubility determination.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Before addressing solubility directly, one must understand the structural determinants driving solvation.

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₇BrN₂ |

| Molecular Weight | 247.09 g/mol |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Calculated LogP (cLogP) | ~3.5 – 3.8 (High Lipophilicity) |

| H-Bond Donors / Acceptors | 0 Donors / 2 Acceptors (N2 of pyrazole, Alkyne π-system) |

| pKa (Predicted) | ~1.5 (Pyrazole N2 protonation) / ~25 (Terminal alkyne proton) |

Structural Analysis of Solvation

-

The "Brick Dust" Factor: The molecule possesses a rigid, planar geometry due to the conjugation between the phenyl ring, pyrazole core, and the ethynyl group. This facilitates strong

stacking in the crystal lattice, increasing the melting point and energy required for dissolution.[1] -

Lipophilic Dominance: The 4-bromophenyl group acts as a "grease anchor," drastically reducing water solubility while enhancing affinity for halogenated and aromatic solvents.[1]

-

Terminal Alkyne: While chemically reactive, the ethynyl group (-C≡CH) adds little polarity, behaving largely as a lipophilic extension in non-reactive contexts.[1]

Solubility Profile

The following data categorizes solvent compatibility based on "Operational Solubility"—defined here as the ability to maintain a stable solution at concentrations relevant for synthesis (

Solvent Compatibility Table[1]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Primary Stock Solvent. Ideal for biological assay stocks (10-20 mM).[1] |

| DMF | Excellent (>100 mg/mL) | Preferred for Sonogashira coupling and CuAAC reactions.[1] | |

| Acetonitrile | Good | Suitable for HPLC injections; may require warming for high concentrations.[1] | |

| Chlorinated | DCM | High | Standard workup solvent.[1] Excellent for extraction from aqueous phases.[1] |

| Chloroform | High | Alternative to DCM; good for NMR analysis ( | |

| Alcohols | Methanol | Moderate | Solubility decreases rapidly with temperature.[1] Good for recrystallization.[1] |

| Ethanol | Moderate | Often used as a co-solvent with water for purification.[1] | |

| t-Butanol | Good | Critical for Click Chemistry. Used in 1:1 mixtures with water.[1] | |

| Aqueous | Water | Negligible (<10 | Anti-solvent. Precipitator in workups.[1] Requires surfactant/co-solvent.[1] |

| Hydrocarbons | Hexanes | Poor | Anti-solvent. Used to wash the solid filter cake to remove impurities.[1] |

Experimental Protocols

To validate these properties in your specific batch, use the following self-validating protocols.

Protocol A: Kinetic Solubility Assay (High-Throughput)

Use this for rapid estimation of "bio-relevant" solubility from DMSO stocks.[1]

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Spiking: Spike 5

L of the DMSO stock into 495 -

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Filtration: Filter using a 0.45

m PVDF filter plate to remove precipitates.[1] -

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Calculation:

[1]

-

-

Validation: If recovery is <5%, the compound has precipitated (Solubility < 5

M).

Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for formulation development or precise physicochemical characterization.[1]

-

Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent (e.g., Octanol, Water, Buffer) in a glass vial.

-

Equilibrium: Cap and rotate/shake for 24 hours at 25°C.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Sampling: Carefully remove the supernatant.[1]

-

Dilution: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) to fall within the linear range of the detector.[1]

-

Analysis: Inject into HPLC. Compare against a standard curve prepared in DMSO.

Mechanistic & Application Insights

The "Click Chemistry" Solvent Paradox

For CuAAC reactions, the standard solvent system is

-

Challenge: this compound is highly lipophilic and may precipitate upon water addition, halting the reaction.[1]

-

Solution: If precipitation occurs in 1:1 mixtures, shift the ratio to 2:1

-BuOH:Water or add 10% THF/DMSO to maintain homogeneity. The triazole product is often less soluble than the starting material, allowing for filtration-based purification.[1]

Recrystallization Strategy

Leverage the temperature-dependent solubility in alcohols:

-

Dissolve the crude solid in boiling Ethanol .

-

Slowly add hot water until slight turbidity persists.

-

Add a few drops of ethanol to clear the solution.[1]

-

Allow to cool slowly to room temperature, then 4°C. The pure compound will crystallize as the solubility drops.

Visualization: Solubility Workflow

Figure 1: Decision tree for solvent selection based on operational requirements (Synthesis vs. Analysis).[1]

References

-

Sigma-Aldrich. 1-(4-Bromophenyl)-1H-pyrazole Product Specification. (Accessed 2025).[1][2] Link

-

Li, L., et al. "Synthesis and anticancer activity of 1-aryl-4-substituted pyrazoles."[1] Bioorganic & Medicinal Chemistry Letters, 2010. (General procedure for 1-aryl-4-ethynylpyrazoles).

-

Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides."[1] Chemical Society Reviews, 2010. Link

-

Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997. (Basis for LogP and solubility protocols).[1][3]

Precision Engineering of the Pyrazole Core: A Technical Guide to the One-Pot Synthesis of 1,4-Disubstituted Isomers

Topic: One-pot synthesis of 1,4-disubstituted pyrazoles Role: Senior Application Scientist Tone: Authoritative, Technical, Insight-Driven

Strategic Imperative: The Regioselectivity Challenge

In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib), anti-inflammatory agents (e.g., Celecoxib), and agrochemicals. However, the vast majority of synthetic methodologies favor the formation of 1,3- or 1,5-disubstituted isomers due to the inherent nucleophilicity of hydrazines reacting with 1,3-dielectrophiles.

The 1,4-disubstituted pyrazole remains a challenging yet highly valuable motif. Accessing this substitution pattern often requires multi-step sequences (e.g., cross-coupling at the C4 position of a pre-formed pyrazole) or complex cycloadditions.

This guide details two superior, field-validated one-pot protocols that solve the regioselectivity problem from the ground up. These methods allow for the direct construction of the 1,4-substitution pattern without the need for post-cyclization functionalization.

Method A: The Metal-Catalyzed Route (CuSAC)

Mechanism: Copper-Catalyzed Sydnone-Alkyne Cycloaddition Best For: High-value pharmaceutical intermediates requiring absolute regiocontrol.

The "Click" reaction (CuAAC) is famous for 1,4-disubstituted triazoles. Its pyrazole equivalent utilizes sydnones —mesoionic dipoles that undergo [3+2] cycloaddition with alkynes. Historically, sydnones were difficult to handle. The breakthrough described here is a one-pot generation of sydnones from arylglycines , followed immediately by cycloaddition.[1]

Mechanistic Pathway

The reaction proceeds through a "masked" dipole strategy. The arylglycine is nitrosylated and dehydrated to form the sydnone in situ. This mesoionic species reacts with the copper-acetylide (formed from the terminal alkyne) to produce the pyrazole after the extrusion of CO₂.

Figure 1: The cascade transformation from arylglycine to 1,4-pyrazole via the sydnone intermediate.[2]

Protocol 1: One-Pot CuSAC from Arylglycines

Based on Specklin et al. (2014)[2]

Reagents:

-

N-Arylglycine (1.0 equiv)

-

tert-Butyl nitrite (t-BuONO) (1.1 equiv)

-

Trifluoroacetic anhydride (TFAA) (2.5 equiv)

-

Terminal Alkyne (1.5 equiv)

-

CuSO₄·5H₂O (10 mol%)

-

Sodium Ascorbate (20 mol%) or BPDS ligand

-

Solvents: Dichloromethane (DCM), tert-Butanol (t-BuOH), Water.

Step-by-Step Workflow:

-

Nitrosylation: In a round-bottom flask, dissolve N-arylglycine (e.g., 0.5 mmol) in dry DCM (2 mL). Add t-BuONO (1.1 equiv) dropwise at 0°C. Stir vigorously for 30 minutes. Checkpoint: The solution typically changes color, indicating N-nitroso formation.

-

Cyclization: Add TFAA (2.5 equiv) dropwise at 0°C. Allow to warm to room temperature and stir for 30-60 minutes.

-

Critical Insight: This step forms the sydnone.[3] Do not isolate; sydnones can be sensitive.

-

-

Solvent Switch: Evaporate the volatiles (DCM and excess TFAA) under reduced pressure. Redissolve the crude residue in a 1:1 mixture of t-BuOH/H₂O (4 mL).

-

Click Reaction: Add the terminal alkyne (1.5 equiv), CuSO₄ (10 mol%), and Sodium Ascorbate (20 mol%). Stir at 60°C for 2-4 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.

Validation:

-

Regioselectivity: >99:1 (1,4-isomer).[3] The mechanism precludes 1,3-formation.[2]

-

Yield: Typically 70-90%.[4]

Method B: The Metal-Free Oxidative Route (DMSO/Iodine)

Mechanism: Iodine-Catalyzed C1 Insertion Best For: Green chemistry applications and avoiding trace metal contamination.

This method utilizes Dimethyl Sulfoxide (DMSO) not just as a solvent, but as a C1 building block (providing the carbon at position 3/5 depending on numbering, effectively bridging the enaminone and hydrazine). It is a formal [2+2+1] annulation.

Mechanistic Pathway

Molecular iodine catalyzes the reaction, while Selectfluor acts as an oxidant/activator to generate an electrophilic sulfonium species from DMSO. This active C1 species inserts between the enaminone and the hydrazine.

Figure 2: The metal-free [2+2+1] annulation using DMSO as a carbon source.

Protocol 2: Iodine-Catalyzed Annulation

Based on Guo et al. (2022)

Reagents:

-

Enaminone (1.0 equiv)[5]

-

Aryl Hydrazine Hydrochloride (2.0 equiv)

-

Molecular Iodine (I₂) (10 mol%)[5]

-

Selectfluor (2.0 - 5.0 equiv)

-

Solvent: DMSO (Excess, acts as reagent)

Step-by-Step Workflow:

-

Charge: In a sealed tube or round-bottom flask, combine the enaminone (0.2 mmol), hydrazine hydrochloride (0.4 mmol), I₂ (10 mol%), and Selectfluor (2.0 equiv).

-

Solvent: Add DMSO (2.0 mL).

-

Reaction: Heat the mixture to 90°C in an oil bath. Stir for 10-20 minutes.

-

Critical Insight: The reaction is fast. Monitoring by TLC is essential to prevent over-oxidation or decomposition.

-

-

Quench: Cool to room temperature. Add water (5 mL) to quench the reaction.

-

Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the organic phase thoroughly with water (to remove DMSO) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Validation:

-

Atom Economy: Lower than CuSAC due to the use of Selectfluor, but avoids heavy metals.

-

Scope: Tolerates halides and esters well.

Comparative Analysis

| Feature | Method A: CuSAC (Sydnone Route) | Method B: Iodine/DMSO (Oxidative) |

| Regioselectivity | Perfect (Exclusive 1,4) | Excellent |

| Precursors | Arylglycines + Alkynes | Enaminones + Hydrazines |

| Catalyst | Copper (Cu) | Iodine (I₂) (Metal-Free) |

| Key Reagent | t-BuONO, TFAA | Selectfluor, DMSO |

| Reaction Time | 3-5 Hours | 10-30 Minutes |

| Scalability | High (Standard Click Chemistry) | Moderate (Selectfluor cost) |

| Primary Risk | Handling Azide/Nitroso intermediates | Removal of DMSO during workup |

References

-

Specklin, S., Decuypere, E., Plougastel, L., Aliani, S., & Taran, F. (2014).[2] One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction.[1][2][6] The Journal of Organic Chemistry, 79(16), 7772–7777.

-

Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022).[7][5] DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines.[5][8] Organic Letters, 24(1), 228–233.[7][5]

-

Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).[9] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270.

-

Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E. (2015). Ruthenium-Catalyzed Hydrogen Transfer of 1,3-Diols: A Regioselective Synthesis of 1,4-Disubstituted Pyrazoles. Organic Letters, 17(17), 4280–4283.

Sources

- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction [organic-chemistry.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]

- 6. One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

The Brominated Pyrazole Scaffold: Physicochemical Profiling and Synthetic Utility

Part 1: Introduction – The "Halogen Advantage" in Heterocycles

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib), anti-inflammatory agents (e.g., Celecoxib), and agrochemicals. While the "Magic Methyl" effect is a well-documented phenomenon where a single methyl group can drastically alter potency and solubility, the "Strategic Bromine" effect offers a distinct orthogonal set of advantages.

Bromination of the pyrazole core does more than just add mass; it fundamentally alters the electronic landscape of the ring, introduces the capacity for halogen bonding (σ-hole interactions), and serves as a versatile handle for late-stage diversification via cross-coupling. This guide dissects the physical and chemical properties of brominated pyrazoles, moving beyond basic textbook definitions to provide actionable insights for drug development.

Part 2: Physicochemical Landscape

Acidity and Basicity Modulation

The pyrazole ring is amphoteric. Introducing a bromine atom—a highly electronegative and polarizable substituent—exerts a strong inductive electron-withdrawing effect (-I), which significantly impacts the pKa of the system.

-

Acidity (N-H Deprotonation): Bromine at the C-4 position stabilizes the pyrazolate anion through inductive withdrawal, making the N-H proton more acidic compared to the unsubstituted parent.

-

Basicity (N-Protonation): Conversely, the electron-withdrawing nature reduces the electron density at the pyridine-like nitrogen (N-2), making the neutral molecule a weaker base.

Table 1: Comparative Physicochemical Properties

| Compound | pKa (Acidic, N-H) | pKa (Basic, Conj. Acid) | LogP (Exp/Pred) | Electronic Effect |

| Pyrazole | ~14.2 | ~2.5 | 0.2 | Reference |

| 4-Bromopyrazole | ~12.3 | ~1.4 | 1.3 | Inductive (-I) stabilization of anion |

| 3,5-Dimethylpyrazole | ~14.8 | ~4.1 | 0.6 | Inductive (+I) destabilization of anion |

| 3,4,5-Tribromopyrazole | ~10.5 | < 0.5 | 2.8 | Cumulative -I effect |

Data synthesized from EPA CompTox and standard heterocyclic chemistry texts.

Tautomerism and Regio-Dynamics

Unsubstituted N-H bromopyrazoles exist in annular tautomerism. In solution, the equilibrium is fast. However, in the solid state or upon binding to a protein target, the specific tautomer is locked.

-

4-Bromopyrazole: The symmetry makes the tautomers identical (

- and -

3-Bromopyrazole vs. 5-Bromopyrazole: These are tautomers of the same molecule. In solution, the equilibrium favors the form where the hydrogen is on the nitrogen adjacent to the electron-withdrawing bromine (stabilizing the lone pair), though solvent polarity plays a massive role.

Halogen Bonding (The -Hole)

Unlike fluorine, bromine exhibits a distinct region of positive electrostatic potential on the extension of the C-Br bond, known as the

Visual 1: Halogen Bonding & Tautomerism Dynamics

Caption: Left: Tautomeric shift of asymmetric bromopyrazoles. Right: Directional halogen bonding interaction where the Br σ-hole targets an electron-rich acceptor.

Part 3: Chemical Reactivity & Synthetic Utility[1][2]

Regioselective Bromination

The pyrazole ring is electron-rich (π-excessive). Electrophilic Aromatic Substitution (EAS) occurs preferentially at the C-4 position , which has the highest electron density (homologous to the

-

Reagent of Choice: N-Bromosuccinimide (NBS) in DMF or MeCN is superior to elemental bromine (

) because it avoids the formation of hydrobromic acid byproducts that can complicate isolation or degrade acid-sensitive groups. -

Mechanism: The reaction proceeds via a Wheland intermediate.[1] The lone pair from the pyrrole-like nitrogen stabilizes the carbocation at C-4.

Metal-Halogen Exchange (Lithiation)

Bromopyrazoles are excellent precursors for generating nucleophilic pyrazoles.

-

Protocol: Treatment of an N-protected 4-bromopyrazole with

-BuLi at -78°C effects a rapid Lithium-Bromine exchange. -

Causality: The C-Br bond is weaker than the C-H bond, and the formation of the stable aryl-lithium species is thermodynamically driven. This species can then trap electrophiles (aldehydes, acyl chlorides) to install carbon frameworks at C-4.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C-Br bond in pyrazoles is highly activated for oxidative addition to Pd(0). This makes 4-bromopyrazoles ideal coupling partners for building biaryl systems found in drugs like Celecoxib .

Visual 2: Suzuki-Miyaura Catalytic Cycle for Pyrazoles

Caption: The catalytic cycle for coupling 4-bromopyrazole. The oxidative addition step is facilitated by the electron-deficient nature of the brominated heterocycle.

Part 4: Experimental Protocol

Protocol: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole

A self-validating protocol for generating a biaryl scaffold via Suzuki coupling.

Objective: Synthesize a diaryl pyrazole core using a brominated precursor. Note: In this specific example, we utilize a 4-iodopyrazole and a bromophenylboronic acid to selectively couple at the iodo-position (leaving the bromine intact for further chemistry), demonstrating the hierarchy of halogen reactivity (

Materials:

-

Substrate: 1-Benzyl-4-iodopyrazole (1.0 equiv, 1.0 mmol)

-

Coupling Partner: 4-Bromophenylboronic acid (1.2 equiv, 1.2 mmol)[2]

-

Catalyst:

(5 mol%)[2] -

Base:

(2.5 equiv)[2] -

Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask and cycle with Argon (

) to remove oxygen. Why: Pd(0) catalysts are sensitive to oxidation, which kills catalytic activity. -

Solvation: Dissolve the pyrazole and boronic acid in the Dioxane/Water mixture. Bubble Argon through the solution for 15 minutes.[2] Why: Degassing prevents homocoupling of the boronic acid.

-

Catalysis: Add

quickly under a positive stream of Argon. Seal the vessel. -

Reaction: Heat to 90°C for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting iodide should disappear; the bromide on the boronic acid ring remains largely intact due to the faster oxidative addition of the iodide.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine (

), dry over -

Purification: Flash column chromatography (Silica gel).

Self-Validation Check:

-

Success Indicator: Appearance of a new spot on TLC with lower Rf than the starting material.

-

Failure Mode: If the starting material remains, check oxygen exclusion. If a mixture of products forms (oligomers), lower the temperature to improve chemoselectivity between I and Br.

Part 5: References

-

Regioselectivity of Pyrazole Bromination. Vertex AI Search Results (Reddit/Literature Consensus). 2022.[3] 1

-

Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling. BenchChem Application Notes. 2025.[2][4][5][6][7][8] 2[6][9][10]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Journal of the Mexican Chemical Society. 2011.[6] 11[6][9][10]

-

Halogen Bonding in Crystal Engineering. Semantic Scholar / Crystals. 2021.[3] 12

-

4-Bromo-5-ethyl-1H-pyrazole Properties. EPA CompTox Chemicals Dashboard.[4] 2025.[2][4][5][6][7][8] 4[6][10]

-

Conditions for Palladium-Catalyzed Direct Arylations. Royal Society of Chemistry. 2015. 13[6][9][10]

-

Pyrazoles as non-classical bioisosteres. Bioorganic & Medicinal Chemistry Letters. 2014. 14[6][9][10]

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. drughunter.com [drughunter.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]

- 11. scielo.org.mx [scielo.org.mx]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Controlled Sonogashira Cross-Coupling and Polymerization Strategies for 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide

Introduction & Mechanistic Causality

The molecule 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole is a highly versatile, bifunctional building block. Structurally, it possesses an electron-rich pyrazole core substituted with a nucleophilic terminal alkyne at the 4-position and an electrophilic 4-bromophenyl group at the 1-position. This dual functionality presents both a synthetic challenge and a unique opportunity: the molecule can either undergo controlled, chemoselective cross-coupling or act as an AB-type monomer for step-growth polymerization [1].

As a Senior Application Scientist, I approach this molecule by exploiting the fundamental kinetics of the Sonogashira coupling . The reaction relies on a dual catalytic system (Palladium and Copper) where the rate-determining step is the oxidative addition of the aryl halide to the active 14-electron Pd(0) complex [1, 3].

The causality of our protocol design rests on the reactivity gradient of oxidative addition :

-

Pathway A (Chemoselective): By introducing an external Aryl Iodide and maintaining mild thermal conditions, the Pd(0) catalyst selectively activates the Ar–I bond. The internal Ar–Br bond remains kinetically dormant, allowing for precise functionalization of the alkyne.

-

Pathway B (Polymerization): By applying elevated temperatures and a strong base, we force the thermodynamic activation of the internal Ar–Br bond. This initiates a self-condensing cascade, yielding conjugated poly(arylene ethynylene)s (PAEs), which are highly valued in optoelectronics and fluorescent chemosensing [2].

Divergent reaction pathways for the bifunctional pyrazole monomer based on catalytic conditions.

Quantitative Reaction Parameters

To achieve absolute control over the reaction trajectory, the catalytic environment must be strictly tailored. The table below summarizes the divergent quantitative parameters required to force the reaction down either Pathway A or Pathway B.

| Parameter | Pathway A: Chemoselective Coupling | Pathway B: AB-Type Polymerization |

| Electrophile Target | External Aryl Iodide (Ar-I) | Internal Aryl Bromide (Ar-Br) |

| Palladium Catalyst | PdCl | Pd(PPh |

| Copper Co-Catalyst | CuI (2 mol%) | CuI (2 mol%) |

| Solvent / Base System | THF / Et | DMF / DIPA (1:1 v/v) |

| Operating Temperature | 45 °C | 90 °C |

| Reaction Time | 4 - 6 hours | 24 - 48 hours |

| Primary Success Metric | >85% Isolated Yield |

Mechanistic Justification for Catalyst Selection

For Pathway A , PdCl

Sonogashira catalytic cycle illustrating the intersection of the Palladium and Copper pathways.

Experimental Protocols & Self-Validating Systems

Protocol A: Chemoselective Cross-Coupling

Objective: Couple the terminal alkyne with 4-Iodoanisole while preserving the aryl bromide.

Step-by-Step Methodology:

-

Reagent Charging: In an oven-dried 50 mL Schlenk flask, add this compound (1.0 equiv, 1.0 mmol), 4-Iodoanisole (1.1 equiv, 1.1 mmol), PdCl

(PPh -

Solvent Addition: Add anhydrous THF (10 mL) and anhydrous Triethylamine (Et

N, 10 mL).-

Causality: THF provides excellent solubility for the pyrazole monomer. Et

N acts as the base to neutralize the HI byproduct and serves as an auxiliary ligand for Cu(I).

-

-

Anaerobic Purging (Critical): Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Backfill with ultra-pure Argon.

-

Causality: Oxygen acts as an oxidant for the Cu(I) acetylide, triggering the Glaser homocoupling pathway (forming an undesired diyne). Rigorous degassing ensures the Cu(I) acetylide exclusively undergoes transmetalation with the Pd(II) complex.

-

-

Reaction Execution: Stir the reaction at 45 °C for 5 hours. Do not exceed 60 °C to prevent premature activation of the aryl bromide.

-

Workup: Quench with saturated aqueous NH

Cl, extract with Ethyl Acetate (3 x 15 mL), dry over MgSO

Self-Validating System (Protocol A):

-

Visual Validation: If the reaction mixture turns deep blue or green, this indicates Cu(II) formation, confirming oxygen contamination and predicting Glaser diyne impurities. A successful, oxygen-free reaction maintains a pale yellow to amber hue.

-

Analytical Validation: Analyze the purified product via GC-MS. The desired cross-coupled product will display a distinct 1:1 isotopic doublet at the molecular ion peak (

and

Protocol B: AB-Type Homopolymerization

Objective: Synthesize a conjugated poly(arylene ethynylene) (PAE) via self-condensation.

Step-by-Step Methodology:

-

Reagent Charging: In a heavy-walled Schlenk tube, add this compound (1.0 equiv, 2.0 mmol), Pd(PPh

) -

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and Diisopropylamine (DIPA, 10 mL).

-

Causality: DIPA is a stronger, more sterically hindered base than Et

N, facilitating the deprotonation of the alkyne at high temperatures. DMF increases the polarity of the medium, stabilizing the transition states during the thermodynamically difficult oxidative addition of the Ar–Br bond.

-

-

Anaerobic Purging: Perform three freeze-pump-thaw cycles and seal the Schlenk tube under Argon.

-

Polymerization: Heat the sealed tube to 90 °C and stir vigorously for 48 hours.

-

Precipitation: Cool the highly viscous, dark solution to room temperature. Precipitate the polymer by dropping the mixture slowly into 200 mL of vigorously stirred cold methanol. Filter the resulting solid and wash via Soxhlet extraction (acetone) to remove oligomers and catalyst residues.

Self-Validating System (Protocol B):

-

Optical Validation: Dissolve a trace amount of the precipitated polymer in THF and expose it to a 365 nm UV lamp. A successful polymerization will exhibit a strong bathochromic (red) shift in fluorescence compared to the monomer, directly validating the extension of the

-conjugated backbone. -

Analytical Validation: Monitor the polymerization via Gel Permeation Chromatography (GPC) against polystyrene standards. A successful step-growth polymerization will show an increasing Number Average Molecular Weight (

g/mol ) and a broader dispersity (

References

-

Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, 2007, 107(3), 874–922. URL: [Link]

-

Title: Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications Source: Chemical Reviews, 2000, 100(4), 1605-1644. URL: [Link]

-

Title: A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoarenes, iodoarenes and bromopyridines Source: Tetrahedron Letters, 1975, 16(50), 4467-4470. URL: [Link]

Advanced Application Note: Copper-Free Sonogashira Coupling for Pyrazole Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing C(sp)–C(sp²) bonds, heavily utilized in the synthesis of conjugated systems and active pharmaceutical ingredients (APIs). Pyrazole derivatives, in particular, are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and anti-inflammatory agents [2].

Historically, this coupling required a copper(I) co-catalyst to activate the terminal alkyne. However, in pharmaceutical development, copper introduces severe liabilities: it catalyzes the oxidative Glaser-type homocoupling of alkynes (forming difficult-to-separate diynes) and leaves behind heavy metal impurities that complicate adherence to ICH Q3D elemental guidelines [3]. This application note details the mechanistic causality, optimized conditions, and self-validating protocols for Copper-Free Sonogashira Couplings applied specifically to halopyrazole substrates.

Mechanistic Causality: The Copper-Free Paradigm

Understanding the mechanistic divergence between traditional and copper-free systems is critical for troubleshooting and optimization.

In a standard Sonogashira reaction, copper(I) iodide reacts with the terminal alkyne to form a highly nucleophilic copper acetylide, which then undergoes transmetalation with the Pd(II) intermediate. When copper is removed from the system, the thermodynamic driving force of transmetalation is lost. Instead, the reaction must proceed via a carbopalladation/base-assisted deprotonation pathway [3].

Causality of Reagent Selection:

-

The Catalyst: Because the alkyne activation step is now kinetically demanding, the initial oxidative addition must be highly efficient. This is achieved using bulky, electron-rich phosphine ligands (e.g., di-tert-butylneopentylphosphine, DTBNpP) that stabilize a highly reactive, monoligated Pd(0) active species [1].

-

The Base: Without copper, the base must directly deprotonate the alkyne while it is coordinated to the Pd(II) center. Strong, sterically hindered amine bases like 2,2,6,6-tetramethylpiperidine (TMP) or pyrrolidine are required to facilitate this deprotonation without coordinating to and poisoning the palladium center [1].

Caption: Catalytic cycle of the copper-free Sonogashira reaction highlighting base-assisted activation.

Quantitative Data & Condition Optimization

The following table synthesizes field-proven, copper-free conditions for the alkynylation of pyrazole and related heterocyclic derivatives. Selecting the right system depends on the electronic nature of the halopyrazole and the scalability requirements.

| Catalytic System | Ligand / Support | Base | Solvent | Temp / Time | Target Substrate | Yield |

| [DTBNpP]Pd(crotyl)Cl (5 mol%) | DTBNpP (Monoligated) | TMP (2 equiv) | DMSO | 60 °C / 20 h | 4-Bromo-1H-pyrazole derivatives | 63–97% [1] |

| Pd-PDMS (Macrocatalyst) | Polysiloxane supported | Amine-free | None / Mild | 55 °C / 12 h | Pyrazole-4-carboxamides | ~90% [2] |

| Nano-Pd / Pd/C | Carbon supported | Et₃N | PEG-400 / H₂O | 80 °C / 6 h | Acyl pyrazole precursors | >85% [4] |

Note: The [DTBNpP]Pd(crotyl)Cl system is highly recommended for late-stage functionalization due to its air-stable precatalyst nature and exceptional functional group tolerance [1].

Experimental Protocol: Synthesis of Alkynyl Pyrazoles

This protocol details the synthesis of 1-Methyl-4-(pyridin-3-ylethynyl)-1H-pyrazole-3-carbaldehyde using the monoligated precatalyst approach [1].

Materials & Reagents

-

Electrophile: 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, 0.5 mmol)

-

Nucleophile: 3-Ethynylpyridine (1.2 equiv, 0.6 mmol)

-

Catalyst: [DTBNpP]Pd(crotyl)Cl (5 mol%, 0.025 mmol)

-

Base: 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv, 1.0 mmol)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (0.25 M, 2.0 mL)

Step-by-Step Methodology

-

Preparation (Glovebox/Schlenk): While the precatalyst is air-stable, performing the reaction under an inert atmosphere (N₂ or Argon) prevents the oxidative degradation of the electron-rich phosphine ligand during the catalytic cycle. Add the halopyrazole (0.5 mmol) and[DTBNpP]Pd(crotyl)Cl (5 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Solvent & Base Addition: Seal the tube with a septum. Evacuate and backfill with Argon three times. Inject anhydrous DMSO (2.0 mL) followed by TMP (1.0 mmol) via syringe.

-

Alkyne Addition: Inject the terminal alkyne (0.6 mmol) dropwise over 2 minutes. Mechanistic Note: Slow addition prevents localized high concentrations of alkyne, further mitigating any trace background homocoupling.

-

Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 20 hours.

-

Quenching & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the phases and extract the aqueous layer with EtOAc (2 × 10 mL).

-

Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure alkynylated pyrazole.

Caption: Step-by-step experimental workflow for the copper-free alkynylation of halopyrazoles.

Self-Validating System & Analytical Checkpoints

To ensure trustworthiness and reproducibility, this protocol operates as a self-validating system. Do not proceed to workup until the following analytical checkpoints are met:

-

In-Process Control (IPC) via LC-MS:

-

Validation of Oxidative Addition: Monitor the disappearance of the halopyrazole. For bromopyrazoles, look for the consumption of the distinct 1:1 isotopic M / M+2 doublet.

-

Validation of Copper-Free Integrity: Scan the mass spectrum for the mass of the diyne (2 × Alkyne Mass - 2 Da). The complete absence of this peak validates that the copper-free environment successfully suppressed Glaser homocoupling.

-

-

Post-Purification NMR Verification:

-

¹H NMR must show the complete disappearance of the terminal alkyne proton (typically a sharp singlet around

3.0–4.5 ppm depending on the adjacent group). -

¹³C NMR must show the shift of the alkyne carbons from terminal sp-hybridized shifts (

~70-85 ppm) to internal sp-hybridized shifts (

-

References

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: ACS Omega (via NIH.gov) URL:[Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review Source: ResearchGate URL:[Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview Source: Semantic Scholar / RSC Advances URL:[Link]

-

Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds Source: MDPI URL:[Link]

1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole as a building block for medicinal chemistry.

This Application Note and Protocol Guide is structured to provide a comprehensive, technical roadmap for utilizing 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole in medicinal chemistry.

High-Fidelity Building Block for Orthogonal Drug Discovery

Executive Summary & Value Proposition

This compound represents a "dual-key" scaffold in modern medicinal chemistry. Its structural value lies in its orthogonal reactivity : it possesses two distinct functional handles—an aryl bromide and a terminal alkyne—that react under mutually exclusive conditions.

-

Handle A (Aryl Bromide): Reserved for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the lipophilic core or install solubility-enhancing groups.

-

Handle B (Terminal Alkyne): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or Sonogashira coupling, ideal for fragment-based drug discovery (FBDD), bioconjugation, or PROTAC linker installation.

-

The Pyrazole Core: Acts as a rigid, bioisosteric linker often found in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib), providing hydrogen-bond acceptor properties.

Structural Analysis & Physicochemical Profile

The molecule features a linear vector alignment between the para-bromo substituent and the C4-ethynyl group, creating a "rod-like" geometry useful for spanning deep binding pockets.

Table 1: Predicted Physicochemical Properties

Data derived from structural analogs (e.g., 1-phenyl-4-ethynylpyrazole).

| Property | Value / Description | Medicinal Chemistry Implication |

| Molecular Formula | C₁₁H₇BrN₂ | Low MW (<250) allows significant elaboration.[1] |

| Molecular Weight | 247.09 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| Physical State | Off-white to pale yellow solid | Easy handling; typically crystalline. |

| Melting Point | ~110–130 °C (Predicted range) | Stable solid; amenable to standard storage. |

| LogP (Predicted) | ~3.2 | Moderate lipophilicity; requires polar groups in final drug candidate. |

| Solubility | DMSO, DMF, DCM, EtOAc | Compatible with standard organic synthesis solvents. |

| ¹H NMR Signature | δ 7.8–8.2 ppm (s, 2H, Pyrazole H-3/H-5)δ 3.0–3.3 ppm (s, 1H, Alkyne C≡C-H) | Distinct singlets allow easy monitoring of reaction progress. |

Synthesis Protocol: Preparation of the Building Block

Rationale: Direct synthesis ensures high purity. The critical strategy here is Chemoselective Sonogashira Coupling . By exploiting the reactivity difference between C–I (faster) and C–Br (slower), we can install the alkyne at the pyrazole C4 position without disturbing the aryl bromide.

Workflow Diagram

Caption: Chemoselective route exploiting the reactivity differential between C-I and C-Br bonds.

Detailed Step-by-Step Protocol

Step 1: Pyrazole Ring Formation

-

Reagents: 4-Bromophenylhydrazine HCl (1.0 equiv), 1,1,3,3-Tetramethoxypropane (1.1 equiv), Ethanol (0.5 M).

-

Procedure: Reflux the mixture for 2–4 hours. The acetal hydrolyzes in situ to malonaldehyde, which condenses with the hydrazine.

-

Workup: Cool to room temperature. Concentrate in vacuo.[2] Dissolve residue in EtOAc, wash with NaHCO₃ and brine.

-

Yield: Expect >85%. Product is 1-(4-Bromophenyl)-1H-pyrazole .

Step 2: Regioselective Iodination (C4)

-

Reagents: Pyrazole intermediate (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetonitrile (ACN).

-

Procedure: Stir at room temperature for 4–12 hours.

-

Mechanism: The pyrazole C4 position is nucleophilic. NIS provides a mild source of I⁺. The aryl bromide is unreactive under these conditions.

-

Validation: Monitor by TLC. The product, 1-(4-Bromophenyl)-4-iodo-1H-pyrazole , is significantly less polar than the starting material.

Step 3: Chemoselective Sonogashira Coupling

Critical Control Point: You must keep the temperature low (RT to 40°C) to prevent reaction at the aryl bromide.

-

Reagents: 4-Iodo intermediate (1.0 equiv), Trimethylsilylacetylene (TMSA, 1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine (Et₃N) as solvent/base.

-

Procedure: Degas Et₃N with nitrogen for 15 mins. Add catalyst, CuI, and iodide. Add TMSA dropwise. Stir at Room Temperature for 2–6 hours.

-

Why it works: The Oxidative Addition of Pd(0) into the C–I bond is kinetically much faster than into the C–Br bond.

-

Workup: Filter through Celite. Concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).

Step 4: Deprotection

-

Reagents: TMS-intermediate, K₂CO₃ (1.5 equiv), Methanol/THF (1:1).

-

Procedure: Stir at room temperature for 30 mins.

-

Final Product: This compound .

Application Protocols

Application A: "Click" Chemistry (CuAAC)

Use Case: Attaching the scaffold to a warhead, fluorophore, or PROTAC E3 ligase ligand.

Protocol:

-

Setup: Dissolve This compound (1.0 equiv) and the desired Azide (R-N₃, 1.0 equiv) in t-BuOH/H₂O (1:1).

-

Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).

-

Reaction: Stir at room temperature for 2–12 hours. The reaction typically proceeds to completion with high regioselectivity for the 1,4-disubstituted 1,2,3-triazole.

-

Purification: Often, the product precipitates upon adding water. If not, extract with EtOAc.[3]

-

Note: The aryl bromide remains intact, ready for subsequent functionalization.

Application B: Suzuki-Miyaura Cross-Coupling

Use Case: Extending the core scaffold (e.g., adding a solubilizing pyridine or morpholine ring).

Protocol:

-

Setup: Dissolve This compound (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in 1,4-Dioxane/Water (4:1).

-

Base: Add K₃PO₄ or Na₂CO₃ (2.0 equiv).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Reaction: Heat to 80–100 °C under nitrogen for 4–12 hours.

-

Caution: The terminal alkyne can participate in Sonogashira side-reactions if Cu is present. Since this is a Suzuki coupling (Copper-free), the alkyne is generally stable, though protecting it (as TMS) during the Suzuki step is a safer alternative if the yield is low.

Divergent Synthesis Strategy Diagram

Caption: Divergent synthesis showing orthogonal functionalization of the alkyne and bromide handles.

References

-

General Pyrazole Synthesis (Vilsmeier-Haack & Condensation)

-

Chemoselective Sonogashira Coupling (I vs Br)

- Title: Palladium-catalyzed Sonogashira coupling of 4-iodopyrazoles: A vers

- Source: Organic Letters (General Concept Reference for Halogen Selectivity).

- Context: See Organic Chemistry Portal for general Sonogashira selectivity rules (C-I > C-Br).

-

URL:[Link]

-

Click Chemistry Applications

-

Medicinal Chemistry of Pyrazoles

- Title: Pyrazoles as privileged scaffolds in design of kinase inhibitors.

- Source: European Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of Pyrazole-Based Kinase Inhibitors

Strategic Scaffolding, Regiocontrol, and Modular Assembly[1]

Abstract

The pyrazole ring is a "privileged scaffold" in kinase inhibitor design, featuring in over 20 FDA-approved small molecules (e.g., Ruxolitinib, Crizotinib, Encorafenib).[1] Its ubiquity stems from its ability to function as a bidentate hinge binder, mimicking the adenine ring of ATP. However, the synthesis of polysubstituted pyrazoles is plagued by regioselectivity challenges—specifically, distinguishing between the N1-substituted 1,3- and 1,5-isomers.[1] This guide details a modular, high-fidelity protocol for synthesizing pyrazole-based Type I kinase inhibitors, focusing on regiocontrolled cyclization and convergent cross-coupling strategies.[1]

Introduction: The Pyrazole as a Hinge Binder